Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. It features a piperazine ring substituted with a tert-butyl group and a cyanomethyl group at the 3-position, along with a carboxylate functional group. The compound is characterized by its chirality at the 3-position, indicating that it exists in two enantiomeric forms: (3R) and (3S) .
While specific biological activity data for tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate is limited, compounds with similar structures often exhibit biological properties such as:
The synthesis of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate can be achieved through several methods:
Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate serves multiple roles in research and industry:
Interaction studies involving tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate focus on its potential binding affinity to various biological targets. Preliminary studies suggest it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although detailed pharmacological profiling is necessary to confirm these interactions.
Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | 1589082-06-3 | 1.00 |
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate | 1211744-92-1 | 0.89 |
Tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | 2306248-13-3 | 1.00 |
Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | 1092352-11-8 | 0.89 |
Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 | 1.00 |
The uniqueness of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate lies in its specific stereochemistry at the piperazine ring, which can significantly influence its biological activity and interaction profiles compared to other similar compounds. This stereochemical aspect may enhance its selectivity towards certain biological targets, making it a valuable candidate for further pharmacological studies.